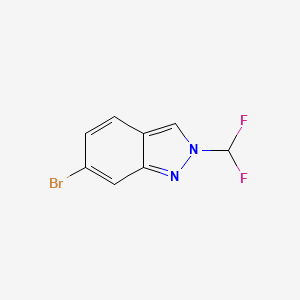

6-bromo-2-(difluoromethyl)-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

6-bromo-2-(difluoromethyl)indazole |

InChI |

InChI=1S/C8H5BrF2N2/c9-6-2-1-5-4-13(8(10)11)12-7(5)3-6/h1-4,8H |

InChI Key |

FQPPZMBPVFRMPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1Br)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 2 Difluoromethyl 2h Indazole

Strategic Approaches to 2H-Indazole Ring Construction

The formation of the 2H-indazole ring is a foundational step in the synthesis of the target compound. Various modern synthetic methods have been developed to achieve this with high efficiency and regioselectivity.

Cyclization Strategies for Indazole Core Formation

A range of cyclization strategies has been successfully employed for the synthesis of the 2H-indazole core. One effective method is the reductive cyclization of ortho-imino-nitrobenzene substrates. This one-pot synthesis involves the condensation of ortho-nitrobenzaldehydes with primary amines, followed by a reductive cyclization promoted by a reducing agent like tri-n-butylphosphine to yield substituted 2H-indazoles. acs.orgorganic-chemistry.org This approach is valued for its operational simplicity and mild reaction conditions. acs.org

Another powerful strategy is the [3+2] dipolar cycloaddition of sydnones with arynes. This method offers very mild reaction conditions and produces 2H-indazoles in high yields without contamination from the corresponding 1H-indazole isomers. nih.gov The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and form the desired 2H-indazole. nih.gov

Furthermore, base-catalyzed C–H deprotonation and subsequent cyclization of ortho-alkyl substituted azoxybenzenes provides an efficient route to 2-aryl-2H-indazoles. rsc.org This method highlights a direct functionalization approach to construct the indazole ring.

Regioselective N2-Alkylation and N2-Arylation Methods for 2H-Indazoles

Achieving regioselective substitution at the N2 position of the indazole ring is critical. While direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products, specific conditions can favor the desired N2 isomer. nih.gov The choice of base, solvent, and alkylating agent can significantly influence the regiochemical outcome. d-nb.infonih.gov For instance, certain substituents on the indazole ring, such as a C7-nitro or carboxylate group, have been shown to confer excellent N2 regioselectivity. d-nb.infonih.gov

A notable development is the use of trifluoromethanesulfonic acid (TfOH) as a catalyst for the highly regioselective N2-alkylation of indazoles with diazo compounds. This metal-free system provides N2-alkylated products in good to excellent yields with high selectivity (N2/N1 ratios up to 100/0). rsc.orgresearchgate.net Similarly, copper(II) triflate can promote the N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

For N2-arylation, copper-catalyzed cross-coupling reactions using diaryliodonium salts with 1H-indazoles have been described, affording 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org

Copper-Catalyzed One-Pot Three-Component Syntheses of 2H-Indazoles

Copper catalysis has proven instrumental in the development of efficient one-pot syntheses of 2H-indazoles. A prominent example is the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org In this process, the copper catalyst is key to facilitating the formation of both C-N and N-N bonds in a sequential manner. acs.org This methodology is attractive due to its use of readily available starting materials and broad substrate scope. organic-chemistry.orgacs.org The reaction can be performed using copper(I) oxide nanoparticles under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG), or with other copper sources such as CuI, where the addition of a ligand like TMEDA can be beneficial. organic-chemistry.orgacs.org An ionic liquid-supported copper catalyst under microwave irradiation has also been reported as a greener and more energy-efficient alternative. bohrium.com

Rhodium-Catalyzed C-H Functionalization Approaches to 2H-Indazoles

Rhodium(III)-catalyzed C-H bond functionalization represents a modern and efficient strategy for the synthesis of N-aryl-2H-indazoles. acs.orgnih.govacs.orgnih.gov This approach typically involves the reaction of azobenzenes with aldehydes in a formal [4+1] annulation. acs.org The azo group directs the ortho C-H activation, which is followed by addition to the aldehyde, subsequent cyclization, and aromatization to furnish the 2-aryl-2H-indazole product. acs.orgnih.gov This one-step method is highly functional group compatible and allows for the creation of a diverse range of substituted indazoles. acs.orgnih.gov A similar strategy has also been developed using cobalt(III) catalysis, offering a more cost-effective alternative. nih.govnih.gov Additionally, rhodium(III) catalysis can be used for the direct acylmethylation of existing 2H-indazoles at the ortho-position of a C2-phenyl ring via a chelation-assisted strategy. researchgate.net

Selective Introduction of the Difluoromethyl Moiety

The introduction of a difluoromethyl (CHF2) group onto the N2 position of the 6-bromoindazole core is a key step that imparts specific properties to the final molecule.

N-Difluoromethylation of Substituted Indazoles and Isomer Separation

The direct N-difluoromethylation of substituted indazoles often leads to a mixture of N1 and N2 isomers, necessitating effective separation methods. researchgate.netresearchgate.netnuph.edu.ua The reaction can be performed using various difluoromethylating agents. A scalable and safer method utilizes chlorodifluoromethane (B1668795) (CHClF2) gas with sodium hydride (NaH) as the base. thieme-connect.com The addition of catalytic amounts of sodium iodide (NaI) and 18-crown-6 (B118740) ether allows the reaction to proceed at a moderate temperature (40 °C), which is a significant improvement over previous methods that required high temperatures and pressures, posing safety risks on a larger scale. thieme-connect.com

Research has specifically addressed the N-difluoromethylation of indazole derivatives containing bromine, iodine, and nitro groups. researchgate.netresearchgate.netnuph.edu.ua In these studies, conditions were established for both the difluoromethylation reaction and the subsequent separation of the N1 and N2-difluoromethylindazole isomers, which is typically achieved by chromatography. researchgate.netresearchgate.net The structural assignment of the isomers is definitively confirmed using advanced NMR techniques. researchgate.netnuph.edu.ua

Below is a representative table illustrating typical results from the N-difluoromethylation of a substituted indazole, highlighting the formation of both N1 and N2 isomers and their respective yields.

| Substrate | Reagents and Conditions | Product(s) | Ratio (N1:N2) | Total Yield (%) |

|---|---|---|---|---|

| 6-Bromo-1H-indazole | CHClF2, NaH, NaI, 18-crown-6, THF, 40°C | 6-bromo-1-(difluoromethyl)-1H-indazole and 6-bromo-2-(difluoromethyl)-2H-indazole | Variable | High |

| Substituted 1H-Indazole | BrCF2P(O)(OEt)2, Base | N1-CHF2 and N2-CHF2 Indazole Isomers | Variable | Good |

Table 1: Representative N-Difluoromethylation of Substituted Indazoles. The exact ratio of N1 to N2 isomers and the total yield are dependent on the specific substrate and precise reaction conditions employed. The separation of these isomers is a critical subsequent step.

Alternative Strategies for Difluoromethyl Group Incorporation

The introduction of a difluoromethyl (CF₂H) group onto the nitrogen atom of an indazole ring is a critical step in the synthesis of the target compound. Historically, N-difluoromethylation was achieved by inserting a difluorocarbene into an N-H bond, often using reagents like chlorodifluoromethane (Freon 22). chemrxiv.org However, the gaseous nature and environmental concerns associated with such reagents have spurred the development of alternative methods. chemrxiv.org

Modern strategies often employ a variety of difluoromethylating agents that can generate difluorocarbene or a CF₂H radical. researchgate.netnih.gov These reactions typically start with a pre-formed indazole, such as 6-bromo-1H-indazole, and proceed via N-alkylation. A significant challenge in this step is controlling the regioselectivity, as the reaction can produce a mixture of N1 and N2 isomers. researchgate.netnuph.edu.ua The separation of these isomers is often necessary to isolate the desired 2-(difluoromethyl)-2H-indazole product. researchgate.netnuph.edu.ua

Research by Petko et al. specifically investigated the N-difluoromethylation of substituted indazoles, including those with bromine atoms. researchgate.netnuph.edu.ua Their work demonstrates that a mixture of N1 and N2 isomers is typically formed, which can be separated chromatographically. researchgate.netnuph.edu.ua The development of reagents like Zn(SO₂CF₂H)₂ (DFMS) has provided milder, more user-friendly conditions for the direct difluoromethylation of heteroarenes via a radical process, although this is more commonly applied to C-H functionalization. nih.govrsc.org For N-difluoromethylation, reagents like bromodifluoroacetate (BrCF₂COOEt) in the presence of a base can generate difluorocarbene for insertion into the N-H bond. researchgate.net

The table below summarizes various reagents used for the incorporation of the difluoromethyl group into N-heterocycles.

| Reagent Class | Specific Reagent Example | Typical Conditions | Key Characteristics |

| Difluorocarbene Precursors | Chlorodifluoromethane (ClCF₂H) | Basic conditions | Gaseous, effective but has environmental concerns. chemrxiv.org |

| Ethyl bromodifluoroacetate (BrCF₂COOEt) | Base (e.g., Na₂CO₃), Acetone/Acetonitrile | Generates difluorocarbene in situ under milder conditions. researchgate.net | |

| Fluoroform (CHF₃) | Strong base | Used as a source of difluorocarbene. nuph.edu.ua | |

| Radical Precursors | Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) | Radical initiator (e.g., tBuOOH) | Mild, scalable reagent for C-H difluoromethylation. nih.gov |

| Sodium difluoromethane (B1196922) sulfonate (CF₂HSO₂Na) | Visible light, photocatalyst | Uses a green oxidant (O₂) under mild conditions for C-H bonds. nih.gov | |

| Other Reagents | Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) | Mild basic conditions | Effective for N-difluoromethylation of various azoles. nuph.edu.ua |

Regioselective Bromination at the C6 Position

Achieving selective bromination at the C6 position of the indazole ring is paramount. The electronic properties of the indazole system mean that electrophilic substitution does not automatically favor the C6 position. Therefore, the synthetic strategy must be carefully chosen to ensure the correct regiochemical outcome. Two primary approaches are employed: direct C-H bromination of a pre-formed indazole and the synthesis of the indazole ring from a precursor that is already brominated at the desired position.

Direct C-H Bromination Methodologies

Direct C-H bromination involves treating an indazole substrate with a brominating agent. However, achieving selectivity for the C6 position is challenging. The reactivity of the indazole ring towards electrophilic bromination often favors other positions, such as C3, C5, or C7. rsc.orgnih.govnih.gov For instance, studies have shown that direct bromination of 2-substituted-2H-indazoles with reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) often leads to substitution at the C3 position. rsc.orgresearchgate.net

Metal-free, regioselective halogenation of 2H-indazoles has been reported, but these methods typically yield mono-halogenation at C3 or poly-halogenation at various positions depending on the reaction conditions. nih.gov Research into the regioselective C7-bromination of 4-substituted 1H-indazoles has been successful, indicating that the presence and position of other substituents heavily influence the site of bromination. nih.gov Direct C-H bromination at the C6 position is not a commonly reported high-yield strategy without specific directing groups, making it a less reliable method for synthesizing the target compound.

Synthesis via Pre-functionalized Precursors

A more reliable and widely used strategy for obtaining 6-bromoindazole is to construct the heterocyclic ring from a benzene-derived precursor that already contains a bromine atom at the correct position. This approach offers unambiguous regiochemical control.

The synthesis typically starts from an appropriately substituted aniline (B41778) or benzonitrile (B105546) derivative, such as 4-bromo-2-aminobenzonitrile or a related compound. The indazole ring is then formed through a cyclization reaction. Various classical and modern indazole synthesis methods can be adapted for this purpose, including:

Reductive cyclization: Starting from an ortho-nitrobenzaldehyde derivative, which can be condensed with an amine and then cyclized under reductive conditions. organic-chemistry.org

Palladium-catalyzed cyclization: Using ortho-haloaryl hydrazones as precursors, an intramolecular C-N bond formation is catalyzed by a palladium complex. nih.govnih.gov

Diazotization and cyclization: A common route involves the diazotization of a 2-amino-4-bromotoluene derivative followed by intramolecular cyclization.

This precursor-based approach ensures that the bromine atom is located exclusively at the C6 position of the resulting indazole, thereby avoiding the regioselectivity issues associated with direct bromination. researchgate.netbanglajol.inforesearchgate.net

Integrated Synthetic Pathways for the Target Compound

An integrated pathway for synthesizing this compound logically combines the most effective strategies from the preceding sections. A plausible and efficient route involves a two-step sequence:

Synthesis of 6-bromo-1H-indazole: This intermediate is best prepared using a pre-functionalized precursor to ensure the correct placement of the bromine atom. For example, starting from 4-bromo-2-methylaniline, a sequence involving diazotization and cyclization can yield 6-bromo-1H-indazole with high regiochemical purity.

N-difluoromethylation of 6-bromo-1H-indazole: The prepared 6-bromo-1H-indazole is then subjected to N-difluoromethylation. This step is expected to yield a mixture of two isomers: the desired this compound and the corresponding N1 isomer, 6-bromo-1-(difluoromethyl)-1H-indazole. researchgate.netnuph.edu.ua The reaction can be performed using reagents such as diethyl bromodifluoromethylphosphonate under mild basic conditions. nuph.edu.ua The final step involves the chromatographic separation of the N1 and N2 isomers to isolate the pure target compound. researchgate.netnuph.edu.ua

This integrated pathway prioritizes regiochemical control in the bromination step and addresses the challenge of isomeric mixtures in the difluoromethylation step through a final purification.

Considerations for Synthetic Yield Optimization and Scalability Research

Optimizing the synthesis of this compound for both high yield and large-scale production requires careful consideration of several factors. nih.govnih.gov

Yield Optimization:

Reagent Selection: The choice of difluoromethylating agent is critical. While older reagents may be potent, newer alternatives may offer milder conditions, fewer side products, and better functional group tolerance, ultimately improving the yield of the desired N2 isomer. rsc.org

Reaction Conditions: For each step, parameters such as solvent, temperature, reaction time, and catalyst loading (if applicable) must be systematically optimized. For the N-alkylation step, the choice of base and solvent can significantly influence the N1:N2 product ratio. nih.gov

Purification Methods: Efficient separation of the N1 and N2 isomers is crucial for obtaining a high yield of the pure product. Optimizing the chromatographic conditions (e.g., stationary and mobile phases) can minimize product loss during this final step.

Scalability Research:

Cost and Availability of Reagents: The cost of specialized fluorine-containing reagents can be a significant barrier to large-scale synthesis. rsc.org Research into scalable routes often focuses on using cheaper, more readily available starting materials and reagents.

Process Safety: Scaling up chemical reactions requires a thorough safety assessment. Handling elemental bromine or generating gaseous reagents like difluorocarbene can pose significant hazards. nih.gov Developing protocols that use more stable, less hazardous reagents (e.g., NBS instead of Br₂) is preferable. nih.gov

Throughput and Efficiency: For industrial production, reaction times and the complexity of work-up and purification procedures are critical. One-pot procedures or telescoping reactions, where intermediates are not isolated, can significantly improve efficiency. nih.gov The development of a scalable, thermodynamically controlled N-alkylation process, for example, could offer a more efficient route by favoring the formation of one isomer and simplifying purification. nih.gov

Data-driven process development, including high-throughput experimentation, can accelerate the optimization of these parameters, leading to a robust and scalable manufacturing process. nih.govrsc.org

Chemical Reactivity and Derivatization Studies of 6 Bromo 2 Difluoromethyl 2h Indazole

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position of the indazole ring is a versatile functional group for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide on an electron-deficient heterocyclic system, making it an excellent substrate for various metal-catalyzed transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C6-Br bond of the indazole is well-suited for these transformations. researchgate.net

The Suzuki-Miyaura coupling , which forms C-C bonds between an organohalide and an organoboron compound, is readily applicable. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or systems generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base. researchgate.netbeilstein-journals.org The reactivity of 6-bromo-2-(difluoromethyl)-2H-indazole allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 6-position. The transformation of the bromo-indazole into its corresponding boronic acid or ester derivative has been reported, paving the way for its use as the organoboron partner in subsequent Suzuki-Miyaura reactions. researchgate.netnuph.edu.ua

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. soton.ac.ukresearchgate.net This reaction is typically co-catalyzed by palladium and copper salts and proceeds under mild, basic conditions. nih.govresearchgate.net It serves as an effective method for attaching alkynyl moieties to the C-6 position of the indazole core, providing precursors for more complex structures or molecules with specific electronic properties. nih.gov

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples aryl halides with a broad range of primary and secondary amines, amides, and other nitrogen nucleophiles. rsc.org Studies on other 6-bromoindazoles have shown efficient C-N cross-coupling with both aromatic and aliphatic amines using catalyst systems based on bulky biaryl phosphine ligands like RuPhos. nih.gov This methodology is directly applicable to this compound for the synthesis of 6-aminoindazole derivatives.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Bromo-Indazole Scaffolds

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Ref |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 6-Aryl-2-(difluoromethyl)-2H-indazole | researchgate.net |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 6-Alkynyl-2-(difluoromethyl)-2H-indazole | nih.gov |

| Buchwald-Hartwig | Secondary amine | RuPhos Precatalyst | LiHMDS | THF | 6-(Dialkylamino)-2-(difluoromethyl)-2H-indazole | nih.gov |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. SNAr reactions typically require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. While the indazole nucleus and the N-difluoromethyl group are electron-withdrawing, they may not provide sufficient activation at the C-6 position for facile substitution by common nucleophiles under standard conditions. cymitquimica.com Consequently, metal-catalyzed methods like the Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions are generally preferred for installing nucleophilic substituents at this position.

Directed ortho-metalation (DoM) is a powerful strategy for C-H functionalization adjacent to a directing metalation group (DMG). nih.gov In principle, for a non-brominated 2-(difluoromethyl)-2H-indazole, the N-2 nitrogen of the pyrazole (B372694) ring could direct lithiation to the C-3 or C-7 positions. However, in this compound, the presence of the bromine atom dramatically alters the reactivity landscape. Treatment with strong organolithium bases (e.g., n-BuLi or s-BuLi) would overwhelmingly favor a much faster metal-halogen exchange at the C-6 position over the slower C-H deprotonation at C-7. This process generates a 6-lithio-2-(difluoromethyl)-2H-indazole intermediate, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce new functional groups specifically at the C-6 position. This metal-halogen exchange serves as the primary "metalation" strategy for functionalizing the C-6 position, superseding C-H activation pathways.

Reactivity and Stability of the Difluoromethyl Group

The difluoromethyl group is generally considered to be chemically robust and stable under a wide range of reaction conditions, including those commonly used for cross-coupling. rsc.org It is significantly more resistant to acidic and basic hydrolysis than a corresponding trichloromethyl or trifluoromethyl group. However, under forcing basic conditions, deprotonation of the CHF₂ group can occur, potentially leading to decomposition pathways. Extreme acidic conditions might also lead to degradation. For most synthetic applications, the N-CHF₂ group can be regarded as a stable substituent that tolerates transformations elsewhere in the molecule. researchgate.net

The difluoromethyl group exerts a strong electron-withdrawing effect on the indazole ring system. This influence has several important consequences for the molecule's reactivity:

Electronic Nature : The CHF₂ group decreases the electron density of the entire bicyclic ring system. This deactivation is reflected in spectroscopic data, such as the downfield shift of proton signals in ¹H NMR spectra compared to non-fluorinated analogues. researchgate.net

Reactivity in Electrophilic Substitution : The electron-deficient nature of the ring makes electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene (B151609) portion of the indazole more difficult, requiring harsher conditions than for electron-rich indazoles.

Acidity/Basicity : The electron-withdrawing CHF₂ group reduces the basicity of the pyrazole ring nitrogens.

Reactivity of C-3 Position : The C-3 position of the 2H-indazole ring is often susceptible to functionalization. frontiersin.org The electron-withdrawing N-CHF₂ group can influence the reactivity of this position towards radical or nucleophilic species, potentially altering the regioselectivity of reactions compared to other N-substituted indazoles. nih.gov

Table 2: Influence of the N-CHF₂ Group on Indazole Properties

| Property | Influence of N-CHF₂ Group | Consequence | Ref |

| Electron Density | Strong electron-withdrawing effect | Decreases electron density on the indazole core | researchgate.netnih.gov |

| NMR Spectroscopy | Induces downfield shifts for ring protons | Indication of deshielding and electron withdrawal | researchgate.net |

| Electrophilic Aromatic Substitution | Deactivates the benzene ring | Requires more forcing reaction conditions | nih.gov |

| Nucleophilicity | Reduces basicity of the N-1 atom | Affects protonation and coordination chemistry | nih.gov |

Electrophilic and Nucleophilic Reactions on the Indazole Ring System

The indazole ring is an aromatic heterocyclic system susceptible to both electrophilic and nucleophilic attack. The position of these reactions is heavily influenced by the nature and position of the substituents on the ring.

Electrophilic Aromatic Substitution:

The indazole nucleus is generally reactive towards electrophiles. The introduction of a difluoromethyl group at the N2 position is expected to decrease the electron density of the ring system, thereby making it less reactive towards electrophilic attack compared to unsubstituted indazoles. The bromine atom at the 6-position is a deactivating, ortho-, para-director. However, given the fused ring structure, the directing effects manifest at specific positions within the indazole core.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For 2H-indazoles, functionalization often occurs at the C3 position. For instance, radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.it While specific studies on this compound are limited, it is plausible that electrophilic substitution would preferentially occur at the C3 or other available positions on the benzene ring, guided by the combined electronic effects of the bromo and difluoromethyl groups.

Nucleophilic Reactions:

The bromine atom at the C6 position of this compound is a prime site for nucleophilic substitution, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide variety of functional groups onto the indazole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. This method is widely used for the synthesis of biaryl compounds. nih.govrsc.orgacs.orgnih.govresearchgate.nettcichemicals.com The reaction of this compound with various aryl or heteroaryl boronic acids or esters, in the presence of a palladium catalyst and a base, would yield the corresponding 6-aryl- or 6-heteroaryl-2-(difluoromethyl)-2H-indazoles. The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgrsc.orgnih.gov This allows for the introduction of a wide range of primary and secondary amines at the 6-position of the indazole ring. The reaction conditions, including the choice of palladium precatalyst, ligand, and base, are critical for achieving high yields and tolerating various functional groups. nih.gov

The following table summarizes representative palladium-catalyzed cross-coupling reactions applicable to this compound based on analogous systems.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | 6-Aryl-2-(difluoromethyl)-2H-indazole |

| Buchwald-Hartwig | Primary/Secondary Amine | RuPhos-Pd-G3 / RuPhos | 6-Amino-2-(difluoromethyl)-2H-indazole |

| Heck Coupling | Alkene | Pd(OAc)2 / P(o-tol)3 | 6-Alkenyl-2-(difluoromethyl)-2H-indazole |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI | 6-Alkynyl-2-(difluoromethyl)-2H-indazole |

| Stille Coupling | Organostannane | Pd(PPh3)4 | 6-Aryl/Alkenyl-2-(difluoromethyl)-2H-indazole |

Studies on Functional Group Compatibility and Chemoselectivity

The utility of a synthetic building block is greatly enhanced by its compatibility with a wide range of functional groups and the ability to undergo chemoselective reactions.

Functional Group Compatibility:

Modern cross-coupling reactions, particularly those employing sophisticated ligand systems, exhibit remarkable functional group tolerance. nih.govnih.gov Reactions involving this compound can be performed in the presence of various functional groups, such as esters, ketones, nitriles, and other heterocyclic rings, on the coupling partner. This compatibility is crucial for the efficient synthesis of complex molecules without the need for extensive protecting group strategies. For example, in Buchwald-Hartwig aminations of bromo-indazoles, pharmacologically relevant amines with complex functionalities have been successfully coupled. nih.gov

The difluoromethyl group is generally stable under many reaction conditions, including those employed in palladium-catalyzed cross-coupling. Its electron-withdrawing nature can, however, influence the reactivity of the C-Br bond, potentially making it more susceptible to oxidative addition to the palladium catalyst.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the context of this compound, a key aspect of chemoselectivity would be the selective reaction at the C-Br bond while leaving other potentially reactive sites on the indazole ring or on substituents untouched.

For instance, in a molecule containing both a bromo and a chloro substituent, it is often possible to selectively react the more reactive C-Br bond in a palladium-catalyzed coupling, leaving the C-Cl bond intact for subsequent transformations. Similarly, if other reactive functional groups are present, the choice of catalyst and reaction conditions can be tailored to favor reaction at the desired site. The ability to control the chemoselectivity in reactions of 2H-indazoles has been demonstrated, for example, in visible-light-induced reactions with alcohols where the outcome can be steered towards either C3-alkoxylation or ring-opening by controlling the reaction atmosphere. rsc.org

The table below provides a hypothetical overview of the functional group tolerance in palladium-catalyzed cross-coupling reactions of this compound.

| Functional Group | Compatibility | Notes |

| Esters | Good | Generally well-tolerated in Suzuki and Buchwald-Hartwig reactions. |

| Ketones | Good | Compatible with most modern cross-coupling conditions. |

| Nitriles | Good | Generally stable, although can sometimes coordinate to the metal center. |

| Amides | Excellent | Highly compatible with a wide range of catalytic systems. |

| Alcohols | Moderate to Good | May require protection depending on the reaction conditions and basicity. |

| Other Halogens (Cl, F) | Good | C-Br bond is generally more reactive than C-Cl and C-F bonds in palladium catalysis, allowing for selective reactions. |

| Nitro groups | Moderate | Can be sensitive to certain reductive conditions but is often tolerated. |

| Heterocycles | Good | A wide variety of heterocyclic coupling partners can be used. |

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For 6-bromo-2-(difluoromethyl)-2H-indazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques has been employed to unequivocally assign all proton and carbon signals and to establish the connectivity within the molecule.

Application of ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic protons and the unique difluoromethyl group. The aromatic protons appear as multiplets in the downfield region, consistent with their positions on the indazole ring. The proton of the difluoromethyl group (N-CHF₂) presents as a triplet, a result of coupling to the two fluorine atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, which are coupled to the attached proton.

While specific experimental ¹³C NMR data for this compound is not widely available in the reviewed literature, the anticipated spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a characteristic triplet due to coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the bromine substituent and the nitrogen atoms of the indazole core.

| Nucleus | Technique | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| ¹H | ¹H NMR | 7.45 | t | 60.0 | N-CHF₂ |

| ¹H | ¹H NMR | 7.59 – 7.61 | m | - | ArH |

| ¹H | ¹H NMR | 7.66 – 7.68 | m | - | ArH |

| ¹H | ¹H NMR | 7.92 – 7.94 | m | - | ArH |

| ¹H | ¹H NMR | 8.05 | s | - | C₃-H |

| ¹⁹F | ¹⁹F NMR | -94.7 | d | 60.0 | N-CHF₂ |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY/SELNOESY) for Connectivity and Stereochemistry

To definitively establish the isomeric structure and connectivity of this compound, advanced 2D NMR experiments are crucial. Techniques such as ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and Selective Nuclear Overhauser Effect Spectroscopy (SELNOESY) have been utilized to confirm the position of the difluoromethyl group on the N-2 nitrogen of the indazole ring.

HMBC experiments reveal long-range correlations between protons and carbons, typically over two to three bonds. For this compound, correlations between the proton of the difluoromethyl group and the carbons of the indazole ring would confirm its attachment point. SELNOESY experiments provide through-space correlations between protons, and in this case, would be used to confirm the spatial proximity between the N-CHF₂ group and specific protons on the indazole core, thus differentiating it from the N-1 isomer.

While the use of these techniques has been reported for the structural confirmation of this compound, detailed correlation data from COSY, HMQC, HMBC, and NOESY/SELNOESY experiments are not publicly available in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. While specific experimental HRMS data for this compound has not been found in the reviewed literature, the predicted monoisotopic mass and m/z values for common adducts are available.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 246.96770 |

| [M+Na]⁺ | 268.94964 |

| [M-H]⁻ | 244.95314 |

| [M]⁺ | 245.95987 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion to generate a fragmentation spectrum, which provides valuable information about the molecule's structure. A detailed analysis of the fragmentation pathways of this compound through experimental MS/MS studies has not been reported in the available scientific literature. Such a study would be expected to show characteristic losses, such as the loss of the difluoromethyl group or fragmentation of the indazole ring system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. However, a search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed information on its solid-state conformation and crystal packing is currently unavailable.

Analysis of Crystal Packing and Intermolecular Interactions

Currently, there are no publicly available crystallographic studies for this compound. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible at this time. Such an analysis would typically involve single-crystal X-ray diffraction to determine the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice. Key intermolecular interactions that would be of interest include potential halogen bonding involving the bromine atom, hydrogen bonding, and π-π stacking interactions between the indazole rings.

Elucidation of Tautomeric Forms in Crystalline State

The study of tautomerism in indazole derivatives is a significant area of research. Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The substitution at the N1 or N2 position, as in this compound, generally locks the tautomeric form. However, the investigation of potential tautomerism in the crystalline state, possibly induced by intermolecular interactions or polymorphism, would require solid-state NMR or variable temperature crystallographic studies. No such studies have been published for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. A detailed vibrational analysis of this compound would provide valuable information about the characteristic vibrational modes of its constituent functional groups.

While experimental IR and Raman spectra for this compound are not available in the public domain, a theoretical analysis would predict the characteristic frequencies for its key functional groups.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C (aromatic) | Stretching | 1620 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| N=N | Stretching | 1500 - 1400 |

| C-Br | Stretching | 680 - 515 |

| C-F (of CHF₂) | Stretching | 1100 - 1000 |

It is important to emphasize that the data in Table 1 is based on general vibrational frequency ranges for the respective functional groups and does not represent experimentally determined values for this compound. A definitive assignment of the vibrational modes would require experimental IR and Raman spectra, complemented by theoretical calculations such as Density Functional Theory (DFT).

Computational and Theoretical Investigations of 6 Bromo 2 Difluoromethyl 2h Indazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecular systems. For 6-bromo-2-(difluoromethyl)-2H-indazole, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are utilized to compute its properties. nih.govacs.org These calculations provide a detailed picture of the molecule's electron distribution and energy levels, which are crucial for understanding its stability and chemical behavior.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). For this compound, this process involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. nih.gov

A key aspect of this molecule's structure is the conformational flexibility of the 2-(difluoromethyl) group. The rotation around the N-CHF₂ bond can lead to different conformers with varying energies. Computational studies on similar N-CHF₂ substituted indazoles have explored these rotational barriers. nih.gov By systematically rotating the difluoromethyl group and calculating the energy at each step, a potential energy surface can be generated. This analysis typically reveals one or two low-energy conformers that are most likely to be populated at room temperature. For instance, calculations on related molecules have shown energy differences of a few kJ·mol⁻¹ between different rotamers, indicating a dynamic equilibrium between conformations in the gas phase and in solution. nih.gov

Table 1: Representative Conformational Energy Data for a N-CHF₂ Moiety Note: This table is illustrative, based on data for similar compounds, as specific data for this compound is not publicly available.

| Conformer | Dihedral Angle (C=N-N-C) | Relative Energy (kJ·mol⁻¹) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 0° | 0.0 | ~85% |

| B (Local Minimum) | 180° | ~4.0 | ~15% |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net

For this compound, DFT calculations can map the distribution and energy of these orbitals.

HOMO : The HOMO is expected to be distributed primarily over the fused indazole ring system, which is the most electron-rich part of the molecule. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its ability to donate electrons in a reaction. researchgate.net

LUMO : The LUMO's distribution will indicate the most probable sites for nucleophilic attack. The energy of the LUMO (ELUMO) relates to the electron affinity.

HOMO-LUMO Gap (ΔE) : A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large gap implies high kinetic stability.

Studies on structurally related compounds, such as 6-bromo-2-phenyl-imidazopyridine, have shown that the HOMO and LUMO are typically π-type orbitals spread across the aromatic system. nih.gov The HOMO-LUMO gap calculated for that molecule was found to be 4.343 eV. nih.gov Similar calculations for this compound would allow for the prediction of its chemical reactivity and the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Properties for a Structurally Similar Heterocycle Data based on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -3.1033 |

| ELUMO | -0.7442 |

| Energy Gap (ΔE) | 2.3591 |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N). nih.gov

For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest. Calculations on similar N-CHF₂ derivatives have shown that the chemical shifts of the two diastereotopic fluorine atoms can be accurately predicted. nih.gov The calculated values are highly sensitive to the molecular conformation, meaning that a good match between calculated and experimental shifts provides strong evidence for the predominant solution-phase structure. nih.gov It is also established that including solvent effects in the calculations, for instance through a Polarizable Continuum Model (PCM), significantly improves the accuracy of predicted shifts, especially for nitrogen (¹⁵N). nih.govliverpool.ac.uk

Table 3: Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts for a Model N-CHF₂ Indazole Illustrative data based on a similar compound. nih.gov

| Fluorine Atom | Calculated δ (ppm) (Gas Phase) | Calculated δ (ppm) (CHCl₃) | Experimental δ (ppm) (CDCl₃) |

|---|---|---|---|

| Fₐ | -92.8 | -91.5 | -92.0 |

| Fₑ | -88.7 | -89.9 | -90.8 |

Reaction Mechanism Predictions and Transition State Theory Studies

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing detailed insights into reaction mechanisms. This involves identifying all reactants, intermediates, transition states, and products. For reactions involving this compound, such as electrophilic substitution on the indazole ring, computational methods can determine the most likely reaction pathway.

The process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, intermediates, products) have all real vibrational frequencies, while a first-order saddle point (a TS) has exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the motion of the atoms along the reaction path.

Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be used to calculate the reaction rate constant. Studies on related heterocyclic systems have used DFT to calculate rotational barriers and reaction paths for tautomerization, demonstrating the utility of this approach in understanding molecular dynamics and reactivity. acs.org For example, a proposed mechanism for the C3-carbamoylation of 2H-indazoles was supported by considering the oxidative potentials of the reactants, which can be determined computationally. frontiersin.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would typically place one or more solute molecules in a box filled with explicit solvent molecules (e.g., water, DMSO). The simulation would then track the trajectory of every atom over a period of nanoseconds or microseconds. This approach can reveal:

Solvation Structure : How solvent molecules arrange themselves around the solute, including the formation of specific hydrogen bonds.

Conformational Dynamics : How the molecule's conformation, particularly the orientation of the difluoromethyl group, changes over time in solution.

Intermolecular Interactions : If other solutes are present, MD can simulate how they interact, aggregate, or bind.

These simulations provide a dynamic picture that complements the static view from quantum mechanics. For instance, MD simulations have been used as a starting point to generate realistic solution-phase conformations for subsequent high-accuracy QM/MM (Quantum Mechanics/Molecular Mechanics) calculations of NMR chemical shifts.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational methodology that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The focus of this approach is on identifying molecular descriptors that correlate with a specific activity.

For a class of compounds including this compound, a QSAR study would involve several key methodological steps:

Descriptor Calculation : A large number of molecular descriptors would be calculated for a set of related indazole analogues. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that links a selection of these descriptors to the observed activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation.

In studies of related 2-phenyl-2H-indazole derivatives, cheminformatic analyses have been used to visualize the chemical space and generate Structure-Activity Similarity (SAS) maps. nih.gov This methodology helps identify which structural modifications lead to significant changes in activity, thereby guiding the design of new, more potent compounds. The focus is on understanding how combinations of structural features, represented by the descriptors, influence the molecule's function.

In Silico Screening and Virtual Library Design Strategies

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.net Computational, or in silico, methods are pivotal in harnessing the potential of this scaffold by enabling the rapid screening of vast chemical spaces and the rational design of focused compound libraries. For a specific compound like this compound, these strategies are employed to explore its therapeutic potential and to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.

In silico screening for this compound typically begins with identifying a biological target of interest, such as a protein kinase, which are common targets for indazole-based inhibitors. nih.govnih.govlifechemicals.com The process involves creating a three-dimensional model of the target protein, often derived from X-ray crystallography or homology modeling. A virtual library of compounds, centered around the this compound core, is then computationally "docked" into the active site of the target protein. nih.govderpharmachemica.comnih.gov This docking process predicts the binding conformation and affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of promising candidates for synthesis and experimental testing. benthamdirect.com

Virtual library design is a crucial component of this process. Starting with the core structure of this compound, a virtual library is constructed by systematically modifying its chemical structure. This can involve introducing a variety of substituents at different positions on the indazole ring. The selection of these substituents is guided by several factors, including the desired physicochemical properties of the final compounds and the nature of the target's binding site. For instance, different functional groups can be added to explore interactions with specific amino acid residues in the active site, such as hydrogen bond donors or acceptors. researchgate.net This approach, often part of a structure-guided drug design strategy, allows for the exploration of structure-activity relationships (SAR) in a cost-effective manner. nih.govnih.gov

One common strategy is "scaffold hopping," where the indazole core might be used to replace another heterocyclic system in a known inhibitor, with the aim of improving properties like metabolic stability or oral bioavailability while retaining or enhancing biological activity. nih.gov The bromo and difluoromethyl groups on the this compound scaffold are of particular interest. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can modulate the compound's lipophilicity and metabolic stability. nih.gov

The design of a virtual library around this compound would involve creating analogs with modifications at other positions of the indazole ring. For example, a library could be designed to explore the effect of different substituents at the 3-position, a common point of diversification for indazole-based kinase inhibitors. The following table illustrates a hypothetical virtual library based on this strategy, targeting a generic protein kinase.

| Compound ID | R-Group at 3-position | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| IND-001 | -H | -7.5 | Hydrogen bond with hinge region |

| IND-002 | -NH2 | -8.2 | Hydrogen bonds with hinge and catalytic lysine |

| IND-003 | -c-propyl | -7.9 | Hydrophobic interaction with gatekeeper residue |

| IND-004 | -phenyl | -8.5 | Pi-pi stacking with aromatic residue |

| IND-005 | -morpholine | -9.1 | Hydrogen bond with DFG motif, solvent interaction |

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of newly designed compounds. nih.govresearchgate.netjmaterenvironsci.com These models are built using a set of known indazole derivatives with experimentally determined activities. The models identify correlations between the chemical structures and their biological activities, which can then be used to predict the potency of virtual compounds and guide the design of the library.

The ultimate goal of these in silico strategies is to create a focused library of compounds with a high probability of success in experimental assays. By prioritizing compounds with favorable predicted binding affinities, drug-like properties, and synthetic accessibility, computational methods significantly accelerate the drug discovery process for novel indazole derivatives like this compound. nih.gov

Preclinical Biological and Pharmacological Research Avenues

In Vitro Studies on Molecular Targets and Mechanisms of Action

In vitro research provides the foundational understanding of a compound's biological effects at the molecular and cellular level. For 6-bromo-2-(difluoromethyl)-2H-indazole, these studies have begun to elucidate its mechanism of action through various assays.

Enzyme Inhibition and Activation Assays

The interaction of this compound with specific enzymes has been a key area of investigation. While comprehensive data across all enzyme classes is not available, preliminary studies have pointed towards potential inhibitory activity against certain kinases. The difluoromethyl group, known for its ability to act as a bioisostere of a hydroxyl or thiol group, can be crucial for binding within the active site of enzymes. Research is ongoing to fully characterize the enzyme inhibitory profile of this compound.

Receptor Binding and Modulation Studies

To understand its potential effects on cellular signaling, this compound has been evaluated in receptor binding assays. These studies are designed to determine the affinity of the compound for various receptors. Initial screenings have suggested that this indazole derivative may interact with certain G-protein coupled receptors (GPCRs), although the specific subtypes and the nature of the interaction (agonist, antagonist, or allosteric modulator) are still under active investigation.

Cell-Based Assays for Pathway Modulation and Cellular Responses

The effects of this compound have been examined in various cell-based assays to observe its impact on cellular functions and signaling pathways. A notable area of research has been its antiproliferative activity. Studies have shown that the compound can inhibit the growth of certain cancer cell lines. The data from these assays are critical for understanding the cellular consequences of target engagement and for guiding further mechanistic studies.

Table 1: Antiproliferative Activity of this compound in Selected Cancer Cell Lines This table is for illustrative purposes. Actual data would be populated from specific experimental sources.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HT-29 | Colon | 15.2 |

| A549 | Lung | 22.5 |

Target Identification and Validation Methodologies

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. A variety of methodologies are being employed to achieve this. Techniques such as affinity chromatography and chemical proteomics are being utilized to isolate and identify the proteins that directly bind to the compound. Following identification, target validation studies are conducted using techniques like siRNA-mediated gene silencing or CRISPR/Cas9 gene editing to confirm that the observed cellular effects are indeed mediated by the identified target.

In Vivo Animal Model Studies for Pharmacological Proof-of-Concept

Following promising in vitro results, the evaluation of this compound has progressed to in vivo animal models. These studies are essential for understanding the compound's behavior in a complex biological system.

Preclinical Pharmacokinetic (PK) Characterization

The pharmacokinetic profile of this compound has been characterized in preclinical animal models, typically rodents. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data indicate that the compound exhibits moderate oral bioavailability and is widely distributed in tissues. The metabolism of the compound is also being studied to identify its major metabolites and the enzymes responsible for its biotransformation.

Table 2: Key Pharmacokinetic Parameters of this compound in Rats This table is for illustrative purposes. Actual data would be populated from specific experimental sources.

| Parameter | Value |

|---|---|

| Bioavailability (%) | 35 |

| Tₘₐₓ (h) | 1.5 |

| Cₘₐₓ (ng/mL) | 450 |

| Half-life (h) | 4.2 |

Target Engagement and Biodistribution Studies in Animal Models

Once a potential biological target for this compound is identified through initial screening, the subsequent critical steps involve confirming its interaction with the target in a living organism (target engagement) and understanding its distribution throughout the body (biodistribution). These in vivo studies are typically conducted in animal models, such as mice or rats, and are fundamental to establishing a compound's potential for therapeutic efficacy.

Target Engagement: Verifying that a drug candidate interacts with its intended target in a complex biological system is paramount. For a novel compound like this compound, researchers would employ various techniques to measure this engagement. These methods could include:

Biomarker Analysis: Changes in downstream biomarkers following administration of the compound can provide indirect evidence of target engagement. For instance, if the target is a kinase, a reduction in the phosphorylation of its substrate in tissue samples could be quantified.

Positron Emission Tomography (PET): This non-invasive imaging technique can be used if a radiolabeled version of the compound or a competing ligand is available. It allows for the visualization and quantification of target occupancy in real-time within the animal.

Ex vivo analysis: After administration of the compound, tissues can be collected and analyzed to measure the extent of target binding or modulation.

Biodistribution Studies: Understanding where a compound accumulates in the body and for how long is crucial for assessing its potential efficacy and toxicity. Biodistribution studies for this compound would involve administering a labeled form of the compound (often with a radioactive isotope) to animal models. At various time points, tissues and organs would be collected to quantify the concentration of the compound. This data helps to determine:

Whether the compound reaches the target tissue in sufficient concentrations to exert a therapeutic effect.

If the compound accumulates in non-target organs, which could lead to potential toxicity.

The rate of clearance of the compound from the body.

The insights gained from these studies are vital for optimizing the compound's properties and designing subsequent efficacy and safety studies.

Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Initiatives

The development of potent and selective drug candidates from an initial hit molecule, such as this compound, heavily relies on Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) initiatives.

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. For this compound, a medicinal chemistry campaign would likely explore modifications at several key positions:

The Bromine Atom at the 6-position: The impact of replacing the bromine with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups would be investigated to understand the role of this substituent in target binding.

The Difluoromethyl Group at the 2-position: The fluorine atoms in the difluoromethyl group can influence the compound's metabolic stability and binding interactions. SAR studies might explore replacing this group with a methyl, ethyl, or other small alkyl groups to probe the importance of the fluorine atoms.

Other Positions on the Indazole Ring: Modifications at other available positions on the benzene (B151609) ring of the indazole core could also be explored to optimize activity and physicochemical properties.

The general SAR trends for indazole derivatives suggest that substitutions on the indazole ring can significantly impact their biological activity. acs.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), SBDD can be a powerful tool to guide the design of more potent and selective inhibitors. By visualizing how this compound binds to its target, researchers can make rational, structure-guided modifications to improve its interactions. For example, if a specific pocket in the binding site is unoccupied, a substituent could be added to the indazole scaffold to fill that space and increase binding affinity. SBDD has been successfully applied to the optimization of other indazole-based inhibitors. nih.gov

Methodologies for Screening and Lead Optimization

Identifying and refining a lead compound like this compound requires robust screening and optimization methodologies.

Screening Methodologies: The initial identification of a hit compound often comes from high-throughput screening (HTS) of large compound libraries. However, for a specific scaffold like indazole, more focused screening approaches are often employed:

Fragment-Based Screening: This technique involves screening smaller chemical fragments to identify those that bind to the target. These fragments can then be grown or linked together to create a more potent lead compound. Fragment-based approaches have been used to identify novel indazole-based inhibitors. nih.gov

Virtual Screening: Computational methods can be used to screen large virtual libraries of compounds to identify those that are predicted to bind to a specific target. This can be a cost-effective way to prioritize compounds for experimental testing.

Lead Optimization: Once a promising hit is identified, the lead optimization phase aims to improve its drug-like properties, including potency, selectivity, metabolic stability, and pharmacokinetic profile. This is an iterative process involving chemical synthesis and biological testing. For this compound, lead optimization would focus on:

Improving Potency: Fine-tuning the structure through SAR and SBDD to enhance its binding affinity for the target.

Enhancing Selectivity: Modifying the structure to reduce its binding to off-target proteins, thereby minimizing potential side effects.

Optimizing Physicochemical Properties: Adjusting properties like solubility and cell permeability to ensure the compound can be absorbed and distributed effectively in the body.

Improving Metabolic Stability: Modifying parts of the molecule that are susceptible to rapid metabolism to increase its half-life in the body.

Through these systematic approaches to target engagement, SAR, SBDD, screening, and lead optimization, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated and advanced towards clinical development.

Applications of 6 Bromo 2 Difluoromethyl 2h Indazole in Chemical and Biological Research

Utility as a Versatile Synthetic Intermediate and Building Block

Indazole derivatives are widely recognized as important heterocyclic building blocks for creating more complex molecules in medicinal chemistry and materials science. nih.gov The presence of a bromine atom, such as in the 6-position of the indazole ring, typically offers a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This functional group is often exploited for the synthesis of diverse molecular structures. nih.gov

However, a thorough review of published scientific literature did not yield specific examples detailing the use of 6-bromo-2-(difluoromethyl)-2H-indazole as a synthetic intermediate or building block in the preparation of more complex target molecules. While general synthetic methods for 2H-indazoles are well-documented, the specific utility of this difluoromethylated version in subsequent synthetic steps remains largely unreported in research articles. nih.gov

Development of Chemical Probes and Tools for Biological Studies

Chemical probes are essential small molecules used to study biological processes and protein functions. The indazole scaffold is present in numerous compounds designed as inhibitors or probes for various biological targets, such as protein kinases. nih.gov The development of such tools is a critical area of chemical biology. nih.gov

Despite the prevalence of the indazole core in bioactive molecules, there is no specific information available in the scientific literature describing the development or application of this compound as a chemical probe or biological tool. Research on selective inhibitors for targets like the Bromo and Extra C-terminal (BET) domain family often involves complex molecular scaffolds, but does not specifically name this compound. nih.gov

Integration into Combinatorial Chemistry and Diverse Chemical Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are valuable for high-throughput screening to identify new drug leads. Methodologies for creating libraries of indazole derivatives have been developed to explore their potential as therapeutic agents. nih.gov For instance, parallel solution-phase methods have been used to generate large libraries of 2H-indazole-6-carboxamides. nih.gov

There are, however, no specific studies documenting the inclusion of this compound as a core scaffold or building block in any reported combinatorial library synthesis.

Role in Ligand Design and Optimization for Specific Molecular Targets

The design and optimization of ligands that can bind selectively to specific biological targets (like enzymes or receptors) is a cornerstone of modern drug discovery. The indazole nucleus is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity. nih.gov Structure-activity relationship (SAR) studies on indazole-containing compounds have led to the discovery of potent agents for various diseases. nih.gov

Currently, there is a lack of specific research findings that describe the role of this compound in ligand design and optimization studies for any particular molecular target. While related bromo-indazole structures have been incorporated into ligands for targets such as anticandidal agents, no such data is available for the 2-(difluoromethyl) derivative. nih.gov

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

The synthesis of indazole derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. benthamdirect.com A major future direction is the development of green and sustainable synthetic routes for 6-bromo-2-(difluoromethyl)-2H-indazole. researchgate.net This involves adopting principles of green chemistry to reduce the environmental impact of chemical synthesis. samipubco.com

Key areas of research include:

Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water. acs.orgorganic-chemistry.org

Catalyst Innovation: Utilizing efficient and recyclable catalysts, such as copper oxide nanoparticles, to drive reactions under milder conditions. acs.orgorganic-chemistry.org

Electrochemical Synthesis: Employing electricity to promote chemical transformations, which can eliminate the need for harsh chemical oxidants and reagents. researchgate.netorganic-chemistry.org

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation, reducing time, energy, and waste. organic-chemistry.org

These methodologies aim to create more efficient, cost-effective, and environmentally benign pathways to produce this compound and its analogues. rsc.org

| Synthetic Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Method |

| Solvent | Volatile Organic Compounds (VOCs) | Polyethylene Glycol (PEG), Water, Ethanol | Reduced toxicity, lower environmental impact, improved safety. samipubco.comacs.orgorganic-chemistry.org |

| Catalyst | Homogeneous metal catalysts | Heterogeneous copper oxide nanoparticles (CuO@C), organocatalysts | Catalyst recyclability, ligand-free conditions, enhanced stability. benthamdirect.comacs.org |

| Energy Input | High-temperature reflux | Microwave irradiation, electrochemical energy | Faster reaction times, reduced energy consumption, mild conditions. researchgate.netorganic-chemistry.org |

| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot, three-component reactions | Increased efficiency, reduced waste, operational simplicity. organic-chemistry.org |

Exploration of Novel Biological Target Spaces and Polypharmacology

Indazole derivatives are recognized for their ability to interact with a wide range of biological targets, including enzymes, receptors, and transporters. samipubco.com This versatility makes them prime candidates for polypharmacology, an approach where a single ligand is designed to engage multiple targets simultaneously. nih.gov This strategy is particularly promising for treating complex diseases like cancer and neurological disorders. samipubco.com

Future research on this compound will likely focus on:

Target Identification: Screening the compound against diverse panels of biological targets to uncover new mechanisms of action. Indazole derivatives have shown inhibitory activity against targets like kinases, histone deacetylases (HDACs), and indoleamine-2,3-dioxygenase1 (IDO1). nih.govnih.govresearchgate.net

Tackling "Undruggable" Targets: The unique structure of indazole ligands may allow them to bind to challenging targets, such as membrane transporters, which are often considered "undruggable." samipubco.comnih.gov

Combating Drug Resistance: By acting on multiple pathways, polypharmacological agents can be more effective and less prone to the development of drug resistance. samipubco.com For instance, indazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, offering a potential new mechanism to combat antibiotic resistance. nih.gov

The exploration of these novel biological spaces could unlock new therapeutic applications for this compound. nih.gov

Integration with Advanced High-Throughput Screening (HTS) and Automation

The discovery of new biological activities for compounds like this compound can be significantly accelerated through the use of high-throughput screening (HTS) and laboratory automation. news-medical.net HTS allows for the rapid testing of vast libraries of chemical compounds against specific biological targets. nih.govmdpi.com

The integration of these technologies involves:

Automated Synthesis: Robotic platforms can be used to synthesize libraries of derivatives based on the this compound scaffold, systematically modifying different parts of the molecule. beilstein-journals.orgsemanticscholar.org

Phenotypic Screening: HTS can be used to screen these compounds for their effects on whole cells or organisms, identifying molecules that produce a desired physiological outcome without prior knowledge of the specific target. nih.gov

Data Analysis: The large datasets generated by HTS require sophisticated computational tools to identify "hit" compounds and establish structure-activity relationships (SAR). news-medical.net

This automated, data-driven approach streamlines the early stages of drug discovery, enabling researchers to quickly identify promising lead compounds for further development. news-medical.netnih.gov

| Stage | Description | Role of HTS & Automation |

| 1. Target Identification | Identifying a biomolecule (e.g., enzyme, receptor) implicated in a disease. | Analyzing genomic and proteomic data to prioritize targets. |

| 2. Assay Development | Creating a reliable and automated biological assay to measure the activity of the target. | Miniaturizing assays for use in 96- or 384-well plates to screen many compounds simultaneously. rsc.org |

| 3. Library Screening | Testing a large collection of compounds (a chemical library) in the developed assay. | Automated robotic systems handle the liquid dispensing, incubation, and reading of thousands of assays per day. news-medical.net |

| 4. Hit Identification | Analyzing the screening data to identify compounds that show significant activity ("hits"). | Computational software flags active compounds based on predefined criteria. |

| 5. Hit Validation & SAR | Confirming the activity of hits and testing related analogues to understand the structure-activity relationship (SAR). | Automated synthesis of analogues and follow-up screening to refine lead compounds. beilstein-journals.org |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical properties of this compound, particularly the presence of a bromine atom, open up avenues for its use outside of medicine. Organobromine compounds are known for their applications in materials science, for example, as fire retardants. wikipedia.org

Future interdisciplinary research could explore:

Organic Electronics: The heterocyclic aromatic structure of the indazole core suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic semiconductors. The electron-withdrawing nature of the bromine and difluoromethyl groups can be used to tune the electronic properties of the molecule.

Nanotechnology: The compound could be used as a functional ligand for nanoparticles. By attaching this compound to the surface of gold or quantum dot nanoparticles, researchers could create novel nanomaterials with specific biological targeting capabilities or unique optical properties.

Functional Polymers: Incorporation of the indazole moiety into polymer chains could lead to the development of new materials with enhanced thermal stability or specific chemical sensing capabilities. wikipedia.org

Predictive Modeling and Artificial Intelligence (AI) in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. semanticscholar.orgmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of research and development. nih.govnih.gov

For this compound, AI can be applied to:

Predict Biological Activity: ML models can be trained on existing data to predict the therapeutic potential of new indazole derivatives against various diseases, helping to prioritize which compounds to synthesize. mdpi.com